![molecular formula C20H23F6N7O3 B2742868 Atamparib CAS No. 2381037-82-5](/img/structure/B2742868.png)
Atamparib
描述
Atamparib, also known as RBN-2397, is a small molecule inhibitor that targets PARP7 . It potentially induces type I interferon signaling, which may lead to an immune response and tumor regression . It is currently under clinical development by Ribon Therapeutics and is in Phase II for various conditions including Head And Neck Squamous Cell Carcinoma (HNSC) and Breast Cancer .
Physical And Chemical Properties Analysis
Atamparib has a molecular weight of 523.43 . The CAS Registry Number is 2381037-82-5 . Unfortunately, the search results do not provide further details on the physical and chemical properties of Atamparib.
科学研究应用
Cancer Vulnerability Targeting
RBN-2397 is a first-in-class PARP7 inhibitor that targets cancer vulnerabilities in stress-signaling pathways. It has been shown to inhibit the MARylation of multiple intracellular proteins in cells overexpressing PARP7, such as SK-MES-1 cells . This inhibition leads to the disruption of cancer cell proliferation and survival mechanisms.
Induction of Tumor-Specific Adaptive Immune Memory
RBN-2397 has been found to induce tumor-specific adaptive immune memory in immunocompetent mouse cancer models. This suggests that the compound not only acts on the tumor cells directly but also helps the immune system to ‘remember’ and respond more effectively to cancer cells .
Antitumor Immunity via CD8 T Cells
The compound’s ability to induce antitumor immunity is largely dependent on CD8 T cells. This was demonstrated in studies where the depletion of CD8 T cells significantly reversed the effects of RBN-2397, highlighting the importance of these cells in the compound’s mechanism of action .
Oral Bioavailability and Efficacy
The compound has been shown to be orally bioavailable, with oral dosing resulting in significant antitumor effects. This makes RBN-2397 a practical option for clinical use, as it can be administered in a non-invasive manner .
Clinical Trials for Advanced Solid Tumors
RBN-2397 is currently undergoing clinical trials as a monotherapy for patients with advanced solid tumors. This highlights its potential as a new therapeutic option for treating various types of cancer .
Inhibition of Cell Proliferation
At cellular levels, RBN-2397 has been shown to inhibit cell proliferation, which is a fundamental aspect of its antitumor activity. The compound’s efficacy in this regard has been quantified with an IC50 value of 20 nM in NCI-H1373 lung cancer cells .
作用机制
Pharmacokinetics
It is known that rbn-2397 is orally active , suggesting that it can be absorbed through the digestive tract
Action Environment
The action of RBN-2397 can be influenced by environmental factors. For instance, PARP7, the target of RBN-2397, is upregulated in response to cellular stress, such as viral infection and cigarette smoke . Therefore, these environmental factors could potentially influence the efficacy of RBN-2397.
安全和危害
未来方向
属性
IUPAC Name |
4-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-5-(trifluoromethyl)-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F6N7O3/c1-12(30-14-10-29-31-17(35)16(14)20(24,25)26)11-36-7-2-15(34)32-3-5-33(6-4-32)18-27-8-13(9-28-18)19(21,22)23/h8-10,12H,2-7,11H2,1H3,(H2,30,31,35)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZCQKXJAXKZQH-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F6N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atamparib | |
CAS RN |
2381037-82-5 | |
Record name | Atamparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2381037825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atamparib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1MW2ME77A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。